4-(hex-5-yn-1-yl)phenol
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Overview
Description
4-(hex-5-yn-1-yl)phenol is an organic compound characterized by a phenol group substituted with a hex-5-yn-1-yl chain. This compound is of interest due to its unique structural features, which combine an aromatic ring with an alkyne functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hex-5-yn-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves transition-metal catalyzed processes, hydroxylation of benzene, and oxidation of cumene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(hex-5-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring is ortho and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide, oxone, and organic hypervalent iodine are used.
Reduction: Reducing agents like sodium borohydride and iron powder in water are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Major products are quinones.
Reduction: Major products are hydroquinones.
Scientific Research Applications
4-(hex-5-yn-1-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(hex-5-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, facilitating the attack of electrophiles at the ortho and para positions.
Oxidation and Reduction: The compound undergoes redox reactions, forming quinones and hydroquinones, which play roles in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Hex-5-yn-1-ol: A related compound with a similar alkyne functional group.
Phenol: The parent compound with a hydroxyl group on the aromatic ring.
4-(5-methylhex-3-yn-1-yl)phenol: A structurally similar compound with a methyl group on the alkyne chain.
Properties
IUPAC Name |
4-hex-5-ynylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h1,7-10,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIHDTFUGTXZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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